molecular formula C20H16O7 B586083 O,O'-Di-p-toluoyl-D-tartaric anhydride CAS No. 156835-63-1

O,O'-Di-p-toluoyl-D-tartaric anhydride

Cat. No.: B586083
CAS No.: 156835-63-1
M. Wt: 368.341
InChI Key: BCIJHROJBLWCLV-HOTGVXAUSA-N
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Description

O,O’-Di-p-toluoyl-D-tartaric anhydride is a derivative of tartaric acid, specifically a diacyl tartaric acid. It is known for its chiral properties and is often used in various chemical processes, particularly in the resolution of racemic mixtures. The compound has a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol .

Scientific Research Applications

O,O’-Di-p-toluoyl-D-tartaric anhydride is widely used in scientific research due to its chiral properties. Some of its applications include:

Mechanism of Action

Target of Action

Similar compounds such as (-)-o,o’-di-p-toluoyl-l-tartaric acid are known to be used as chiral resolving agents for the resolution of racemic bases . This suggests that D-PTAN may interact with a variety of molecular targets, depending on the specific context of its use.

Mode of Action

It’s known that similar compounds act as chiral resolving agents . This means they can interact with racemic mixtures (mixtures containing equal amounts of left- and right-handed enantiomers of a chiral molecule) to preferentially form complexes with one of the enantiomers. This allows the enantiomers to be separated and isolated .

Result of Action

The molecular and cellular effects of D-PTAN’s action would depend on the specific targets it interacts with. As a chiral resolving agent, its primary effect would likely be the production of enantiomerically pure compounds from racemic mixtures .

Safety and Hazards

O,O’-Di-p-toluoyl-D-tartaric anhydride is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, avoiding contact with skin and eyes, wearing suitable protective clothing and gloves, and rinsing with plenty of water and seeking medical advice in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O’-Di-p-toluoyl-D-tartaric anhydride can be synthesized from tartaric acid through a series of esterification reactions. The process typically involves the reaction of tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diacyl derivative .

Industrial Production Methods

In an industrial setting, the production of O,O’-Di-p-toluoyl-D-tartaric anhydride follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-Di-p-toluoyl-D-tartaric anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • O,O’-Di-p-toluoyl-L-tartaric acid
  • Dibenzoyl-L-tartaric acid
  • Di-pivaloyl-D-tartaric acid
  • Dibenzoyl-D-tartaric acid

Uniqueness

O,O’-Di-p-toluoyl-D-tartaric anhydride is unique due to its specific chiral properties and its ability to form stable diastereomeric complexes. This makes it particularly useful in the resolution of racemic mixtures and in asymmetric synthesis, where the control of stereochemistry is crucial .

Properties

IUPAC Name

[(3S,4S)-4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIJHROJBLWCLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H](C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717804
Record name (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156835-63-1
Record name O,O′-Di-p-toluoyl-D-tartaric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156835-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-2,5-Dioxooxolane-3,4-diyl bis(4-methylbenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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